TAAR1 Agonist Potency: R-Enantiomer (EC₅₀ = 140 nM) vs S-Enantiomer Ulotaront (EC₅₀ = 38 nM) in Recombinant Human TAAR1 cAMP Assays
The (R)-enantiomer exhibits an EC₅₀ of 140 nM at recombinant human TAAR1 expressed in CHO-K1 cells, as measured by intracellular cAMP accumulation via HTRF analysis [1]. In contrast, the (S)-enantiomer (ulotaront, CAS 1310422-41-3) demonstrates an EC₅₀ of 38 nM in the same assay system [2]. This represents an approximately 3.7-fold reduction in TAAR1 agonist potency for the (R)-enantiomer relative to the clinically developed (S)-enantiomer. Both values are curated in BindingDB under the same target-ligand pair entry, confirming identical experimental conditions for the comparison [1][2].
| Evidence Dimension | TAAR1 agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 140 nM (R-enantiomer, CAS 1310422-40-2) |
| Comparator Or Baseline | EC₅₀ = 38 nM (S-enantiomer / ulotaront, CAS 1310422-41-3) |
| Quantified Difference | 3.7-fold lower potency for the R-enantiomer (140 nM vs 38 nM) |
| Conditions | Recombinant human TAAR1 expressed in CHO-K1 cells; intracellular cAMP accumulation measured by HTRF; 30-minute incubation |
Why This Matters
This 3.7-fold potency gap means that the (R)-enantiomer cannot be used interchangeably with the (S)-enantiomer in TAAR1 functional assays without introducing systematic underestimation of receptor activation; it is best employed as a stereochemical control or low-potency comparator in SAR campaigns.
- [1] BindingDB Entry BDBM50581604. Affinity Data: EC₅₀ = 140 nM at human TAAR1 (agonist activity). Deposited 2024-04-19. Source: Sunovion Pharmaceuticals / ChEMBL curation. View Source
- [2] BindingDB Entry BDBM50581604. Affinity Data: EC₅₀ = 38 nM at recombinant human TAAR1 expressed in CHO-K1 cells; cAMP HTRF assay. Deposited 2023-05-03. Source: Sunovion Pharmaceuticals / ChEMBL curation. View Source
